molecular formula C4H8N2O B042671 2-(3-Methyl-3H-diazirin-3-yl)ethanol CAS No. 25055-82-7

2-(3-Methyl-3H-diazirin-3-yl)ethanol

Cat. No. B042671
CAS RN: 25055-82-7
M. Wt: 100.12 g/mol
InChI Key: YXAYZDNOWMFZLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the use of protective groups, such as 2-(pyridin-2-yl)ethanol for carboxylic acids, which can be chemically or thermally cleaved post-polymerization (Elladiou & Patrickios, 2012). Additionally, 2-(methylthio)ethanol's conversion into chloro derivatives has been explored, showcasing the chemical versatility of related ethanol derivatives (Billington & Golding, 1982).

Molecular Structure Analysis

The molecular structure of diazirine-containing compounds is pivotal for their reactivity and application. Diazirines, like the one in the target molecule, are known for their ability to generate highly reactive carbenes upon photolysis, which are useful in various chemical transformations and as footprinting reagents for studying hydrophobic surface areas (Richards et al., 2000).

Chemical Reactions and Properties

Diazirine groups offer unique reactivity, such as in the synthesis of indazoles through [3+2] cycloaddition reactions, demonstrating the chemical versatility and reactivity of diazirine-containing molecules (Hari et al., 2009).

Physical Properties Analysis

The physical properties of related compounds, such as solubility and crystallization behavior, can be significantly influenced by their molecular structure. Studies have shown how solvent choice and molecular interactions affect the synthesis outcomes and properties of ethanol derivatives (Kottapalle & Shinde, 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific reagents or under certain conditions, are crucial for the application of diazirine-containing compounds. Research into the electrochemical behavior of ethanol derivatives in solutions provides insights into their reactivity and interaction with various cations, which is relevant for understanding the chemical properties of 2-(3-Methyl-3H-diazirin-3-yl)ethanol (Caram et al., 1994).

Scientific Research Applications

Photoaffinity Labeling

  • Scientific Field : Medicinal Chemistry .
  • Summary of Application : Aliphatic diazirines like “2-(3-Methyl-3H-diazirin-3-yl)ethanol” have been widely used as photophores for photoaffinity labeling due to their relatively small size, which can reduce the steric effect on the natural interaction between ligands and proteins .
  • Methods of Application : The base-mediated one-pot synthesis of aliphatic diazirines was studied. It was found that potassium hydroxide (KOH) can promote the construction of aliphatic diazirine with good efficiency .
  • Results or Outcomes : This protocol is highly neat and the desired products can be easily isolated and purified. As the first comprehensive study of the base-mediated one-pot synthesis of aliphatic diazirines, this work provided good insight into the preparation and utilization of diazirine-based photoaffinity labeling probes .

Protein-DNA Interactions

  • Scientific Field : Biochemistry .
  • Summary of Application : “2-(3-Methyl-3H-diazirin-3-yl)ethanol” is used in the synthesis of diazirine amines, which are used as probes for studying protein-DNA interactions .
  • Methods of Application : The synthetic route for making diazirine amines involves several steps, including the addition of 4-hydroxy-2-butanone to NH3, followed by the addition of hydroxylamine O-Sulfonic acid dissolved in methanol. After overnight stirring, the white precipitate was filtered and methanol was added .
  • Results or Outcomes : The synthetic route for making diazirine amines was successfully established, providing a method for studying protein-DNA interactions .

Chemical Probe Synthesis

  • Scientific Field : Organic Chemistry .
  • Summary of Application : “2-(3-Methyl-3H-diazirin-3-yl)ethanol” is used for chemical probe synthesis. This trifunctional building block contains a light-activated diazirine, alkyne tag, and hydroxyl synthetic handle .
  • Methods of Application : When appended to a ligand or pharmacophore through its hydroxyl linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .
  • Results or Outcomes : This method provides a way to synthesize chemical probes that can be used in various chemical biology experiments .

Development of Photoactivatable Prodrugs

  • Scientific Field : Medicinal Chemistry .
  • Summary of Application : Diazirine linkers, such as “2-(3-Methyl-3H-diazirin-3-yl)ethanol”, have been employed in the development of novel therapeutics, including photoactivatable prodrugs .
  • Methods of Application : These prodrugs are designed to release their active pharmaceutical ingredient upon exposure to UV light .
  • Results or Outcomes : This application provides a new approach to drug delivery, allowing for targeted treatment with reduced side effects .

Synthesis of Diazirine Amines

  • Scientific Field : Organic Chemistry .
  • Summary of Application : “2-(3-Methyl-3H-diazirin-3-yl)ethanol” is used in the synthesis of diazirine amines .
  • Methods of Application : The synthetic route for making diazirine amines involves several steps, including the addition of 4-hydroxy-2-butanone to NH3, followed by the addition of hydroxylamine O-Sulfonic acid dissolved in methanol .
  • Results or Outcomes : The synthetic route for making diazirine amines was successfully established .

Development of Photoactivatable Prodrugs

  • Scientific Field : Medicinal Chemistry .
  • Summary of Application : Diazirine linkers, such as “2-(3-Methyl-3H-diazirin-3-yl)ethanol”, have been employed in the development of novel therapeutics, including photoactivatable prodrugs .
  • Methods of Application : These prodrugs are designed to release their active pharmaceutical ingredient upon exposure to UV light .
  • Results or Outcomes : This application provides a new approach to drug delivery, allowing for targeted treatment with reduced side effects .

Safety And Hazards

The specific safety and hazards of “2-(3-Methyl-3H-diazirin-3-yl)ethanol” are not mentioned in the search results. However, similar compounds have hazard statements like H302, H315, H319, H320, H335 and precautionary statements like P231, P235, P261, P264, P28045.


Future Directions

The future directions of “2-(3-Methyl-3H-diazirin-3-yl)ethanol” are not explicitly mentioned in the search results. However, its potential for UV light-induced covalent modification of a biological target suggests it could be useful in chemical biology experiments2.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature.


properties

IUPAC Name

2-(3-methyldiazirin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c1-4(2-3-7)5-6-4/h7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAYZDNOWMFZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyl-3H-diazirin-3-yl)ethanol

CAS RN

25055-82-7
Record name 3-Azibutanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025055827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-methyl-3H-diazirin-3-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
7
Citations
L Wang, ZP Tachrim, N Kurokawa, F Ohashi… - Molecules, 2017 - mdpi.com
Aliphatic diazirines have been widely used as prominent photophores for photoaffinity labeling owing to their relatively small size which can reduce the steric effect on the natural …
Number of citations: 25 www.mdpi.com
X Gu, Y Huang, BS Levison, G Gerstenecker… - Journal of Biological …, 2016 - ASBMB
Paraoxonase 1 (PON1) is a high density lipoprotein (HDL)-associated protein with atherosclerosis-protective and systemic anti-oxidant functions. We recently showed that PON1, …
Number of citations: 38 www.jbc.org
UK Shigdel - 2009 - search.proquest.com
A major limitation to making significant advances in diagnosing and treating cancer is that we do not have a thorough understanding of the mechanisms leading to abnormal DNA …
Number of citations: 0 search.proquest.com
R Uprety - 2013 - search.proquest.com
Nature controls biological processes, such as gene regulation and protein function, with high spatio-temporal resolution. Light, one of the most spatially and least invasive external …
Number of citations: 2 search.proquest.com
PP Morieux - 2010 - search.proquest.com
Lacosamide (Vimpat®) is a potent antiepileptic drug that received market approval for the adjunctive treatment of partial-onset seizures in adults in Europe and the United States. The …
Number of citations: 3 search.proquest.com
C He, CHICAGO UNIV IL - 2007 - apps.dtic.mil
With the support from this grant we have been developing photocross-linking DNA base analogues to trap and identify DNMTs and interacting proteins on specific promoter DNA. To this …
Number of citations: 0 apps.dtic.mil
D Längle - 2019 - macau.uni-kiel.de
Die vorliegende Arbeit wurde unter Anleitung von Herrn Prof. Dr. Dennis Schade im Zeitraum vom 01.01. 2013 bis 30.06. 2017 an der Fakultät Chemie und Chemische Biologie der …
Number of citations: 4 macau.uni-kiel.de

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